tert-Butyl 5-amino-2-chloroisonicotinate
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Overview
Description
tert-Butyl 5-amino-2-chloroisonicotinate: is a chemical compound with the molecular formula C10H13ClN2O2 . It is a derivative of isonicotinic acid, featuring a tert-butyl ester group, an amino group at the 5-position, and a chlorine atom at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-2-chloroisonicotinate typically involves the esterification of 5-amino-2-chloroisonicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group at the 5-position can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction Reactions: The chlorine atom at the 2-position can be reduced to form the corresponding dechlorinated product.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: The major product is the dechlorinated derivative.
Scientific Research Applications
Chemistry: tert-Butyl 5-amino-2-chloroisonicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors or modulators of specific biological targets .
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals. Its reactivity and functional groups make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-2-chloroisonicotinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl 5-aminoisonicotinate: Lacks the chlorine atom at the 2-position.
tert-Butyl 2-chloroisonicotinate: Lacks the amino group at the 5-position.
tert-Butyl 5-nitro-2-chloroisonicotinate: Contains a nitro group instead of an amino group at the 5-position.
Uniqueness: tert-Butyl 5-amino-2-chloroisonicotinate is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 5-amino-2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)6-4-8(11)13-5-7(6)12/h4-5H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIZQMTYZQPSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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